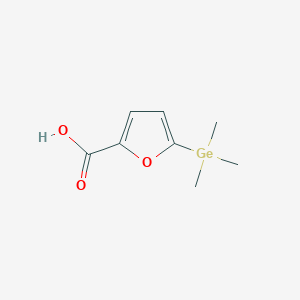
5-(Trimethylgermyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trimethylgermyl)furan-2-carboxylic acid is an organogermanium compound featuring a furan ring substituted with a trimethylgermyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 5-(Trimethylgermyl)furan-2-carboxylic acid typically involves the introduction of the trimethylgermyl group to a furan ring followed by carboxylation. One common method includes the reaction of furan with trimethylgermanium chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar steps but optimized for larger scale and higher yields.
Análisis De Reacciones Químicas
5-(Trimethylgermyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Substitution: The trimethylgermyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Trimethylgermyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organogermanium compounds.
Biology: Research is ongoing into its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-(Trimethylgermyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The trimethylgermyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The furan ring and carboxylic acid group can interact with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 5-(Trimethylgermyl)furan-2-carboxylic acid include:
2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups, used in polymer synthesis.
5-Hydroxymethyl-2-furancarboxylic acid: A furan derivative with a hydroxymethyl group, used in various chemical applications.
5-(Chloromethyl)furan-2-carboxylic acid: A furan derivative with a chloromethyl group, used as an intermediate in organic synthesis
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
Propiedades
Número CAS |
90260-95-0 |
|---|---|
Fórmula molecular |
C8H12GeO3 |
Peso molecular |
228.81 g/mol |
Nombre IUPAC |
5-trimethylgermylfuran-2-carboxylic acid |
InChI |
InChI=1S/C8H12GeO3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) |
Clave InChI |
UKIDXDJEKABQQN-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)C1=CC=C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


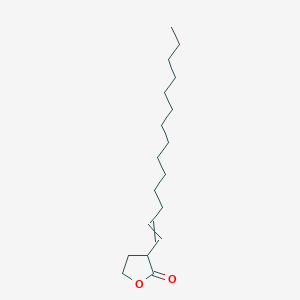
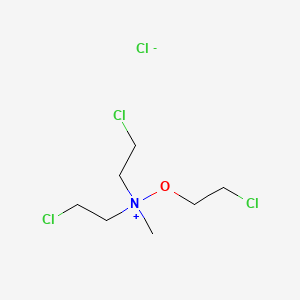
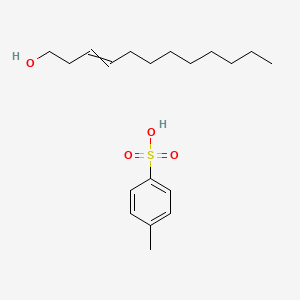
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)

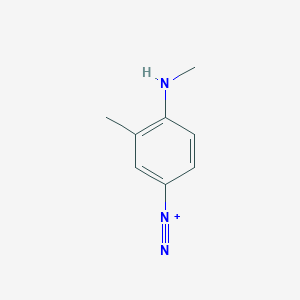

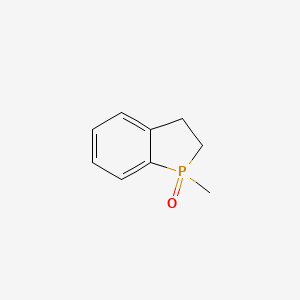
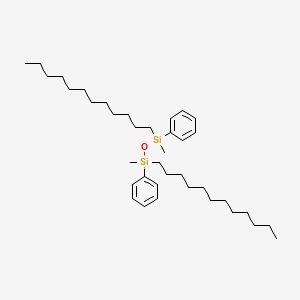
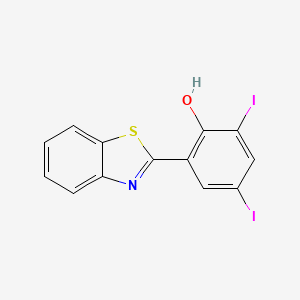

![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
